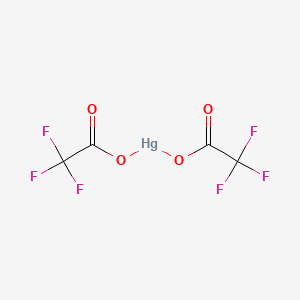

Hg(TFA)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C4F6HgO4 |

|---|---|

Molecular Weight |

426.62 g/mol |

IUPAC Name |

bis[(2,2,2-trifluoroacetyl)oxy]mercury |

InChI |

InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |

InChI Key |

WMHOESUUCMEQMS-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(F)(F)F)O[Hg]OC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Mercury(II) Trifluoroacetate: A Comprehensive Technical Guide for Researchers

An in-depth overview of the chemical properties, synthetic applications, and safety considerations of mercury(II) trifluoroacetate for professionals in research, discovery, and drug development.

Mercury(II) trifluoroacetate, with the chemical formula Hg(CF₃COO)₂, is a powerful and highly reactive mercuric salt. Its utility in organic synthesis, primarily as a reagent for oxymercuration and intramolecular cyclization reactions, makes it a valuable tool for the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoroacetate groups enhances the electrophilicity of the mercury(II) center, often leading to higher yields and greater selectivity compared to other mercuric salts like mercury(II) acetate.[1] This guide provides a detailed examination of its chemical properties, experimental protocols for its key applications, and essential safety information.

Core Chemical and Physical Properties

Mercury(II) trifluoroacetate is a white to light yellow crystalline solid.[2] It is sensitive to moisture and should be handled accordingly.[3] Key physical and chemical data are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of Mercury(II) Trifluoroacetate

| Property | Value | Reference(s) |

| Chemical Formula | C₄F₆HgO₄ | [4] |

| Molecular Weight | 426.62 g/mol | [5][6] |

| CAS Number | 13257-51-7 | [2][5] |

| Appearance | White to light yellow crystalline powder, crystals, or chunks | [2][7] |

| Melting Point | 171-173 °C (decomposes) | [2][5] |

| Boiling Point | Not available | [2][7] |

| Density | Not available | [7] |

Table 2: Solubility Profile of Mercury(II) Trifluoroacetate

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [3][8] |

| Tetrahydrofuran (THF) | Soluble | [3] |

| Dimethoxyethane (DME) | Soluble | [3] |

| Dioxane | Soluble | [3] |

| Hexane | Insoluble | [3] |

Synthesis of Mercury(II) Trifluoroacetate

Mercury(II) trifluoroacetate can be prepared by the reaction of mercury(II) oxide with trifluoroacetic acid.

Experimental Protocol: Synthesis of Mercury(II) Trifluoroacetate

Materials:

-

Mercury(II) oxide (HgO)

-

Trifluoroacetic acid (CF₃COOH)

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of mercury(II) oxide to trifluoroacetic acid. The reaction is exothermic.

-

Once the initial reaction subsides, gently heat the mixture if necessary to ensure complete dissolution of the mercury(II) oxide.

-

Allow the solution to cool, which may induce crystallization.

-

The product can be purified by recrystallization from a mixture of trifluoroacetic anhydride and trifluoroacetic acid.[3]

Applications in Organic Synthesis

Mercury(II) trifluoroacetate is a key reagent in two major classes of reactions: oxymercuration-demercuration for the hydration of alkenes and intramolecular cyclization reactions to form heterocyclic compounds.

Oxymercuration-Demercuration of Alkenes

The oxymercuration-demercuration of alkenes is a two-step process that results in the Markovnikov addition of water across a double bond, yielding an alcohol.[9] This method is advantageous as it avoids the carbocation rearrangements that can occur under acidic hydration conditions.[10]

This protocol is adapted from the established procedure for mercury(II) acetate, with the expectation of a faster reaction rate with the more electrophilic mercury(II) trifluoroacetate.

Step 1: Oxymercuration

Materials:

-

Mercury(II) trifluoroacetate (Hg(CF₃COO)₂)

-

1-Hexene

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve mercury(II) trifluoroacetate (1.0 eq) in a 1:1 mixture of anhydrous THF and deionized water.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add 1-hexene (1.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

Step 2: Demercuration

Materials:

-

3 M Sodium hydroxide (NaOH) solution

-

0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH

Procedure:

-

To the reaction mixture from the oxymercuration step, add a 3 M aqueous solution of sodium hydroxide.

-

Slowly add a 0.5 M solution of sodium borohydride in 3 M sodium hydroxide. This reaction is exothermic and may produce hydrogen gas.

-

Continue stirring for 2-3 hours at room temperature. The formation of a black precipitate of elemental mercury indicates the progress of the reaction.

-

Upon completion, separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude 2-hexanol can be purified by distillation.

Caption: Experimental workflow for the oxymercuration-demercuration of an alkene.

Caption: Formation of the mercurinium ion and subsequent nucleophilic attack.

Intramolecular Cyclization Reactions

Mercury(II) trifluoroacetate is an effective reagent for promoting the intramolecular cyclization of unsaturated alcohols, amines, and other nucleophiles to form various heterocyclic compounds.[11] The high electrophilicity of the mercury center facilitates the attack of the double or triple bond, which is then trapped by the internal nucleophile.

This is a representative protocol constructed from examples in the literature for the cyclization of an unsaturated alcohol.

Materials:

-

Pent-4-en-1-ol

-

Mercury(II) trifluoroacetate (Hg(CF₃COO)₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bromide (NaBr), saturated aqueous solution

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve pent-4-en-1-ol (1.0 eq) in anhydrous dichloromethane.

-

Add mercury(II) trifluoroacetate (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, add a saturated aqueous solution of sodium bromide to the reaction mixture and stir vigorously for 1 hour. This converts the organomercurial trifluoroacetate to the more stable bromide.

-

Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude organomercurial bromide can be purified by column chromatography if necessary.

-

For demercuration, dissolve the purified organomercurial bromide in a 1:1 mixture of THF and water.

-

Add a 3 M aqueous solution of sodium hydroxide.

-

Slowly add a solution of sodium borohydride in 3 M sodium hydroxide.

-

Stir for 2-3 hours at room temperature.

-

Work up the reaction as described in the oxymercuration-demercuration protocol to isolate the 2-methyltetrahydrofuran.

References

- 1. トリフルオロ酢酸水銀(II) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Brief Notes On Oxymercuration Reactions: Mercuric Acetate, Water [unacademy.com]

- 3. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]

- 4. Ch 14: Hydration of Alkenes using Hg [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US3655707A - Preparation of organomercury compounds - Google Patents [patents.google.com]

- 7. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]

- 8. fiveable.me [fiveable.me]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US2950304A - Preparation of organomercury compounds - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Structure and Bonding of Mercury(II) Trifluoroacetate (Hg(TFA)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and key experimental aspects of Mercury(II) trifluoroacetate (Hg(TFA)₂). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed methodologies.

Molecular Structure and Bonding

One such informative structure is that of tris(pyridine)mercury(II) bis(trifluoroacetate), [Hg(C₅H₅N)₃(CF₃COO)₂]. In this complex, the mercury center exhibits sevenfold coordination. The coordination sphere is comprised of three nitrogen atoms from the pyridine ligands and four oxygen atoms from the two trifluoroacetate ligands.[1] This high coordination number suggests a degree of flexibility in the bonding of the trifluoroacetate ligands.

Analysis of the related compound, phenylmercury(II) trifluoroacetate, reveals a digonal coordination of mercury with nearly collinear C-Hg-O bonds.[1] In this case, the trifluoroacetate acts as a monodentate ligand through one of its oxygen atoms.

Based on available data for related compounds and general principles of mercury(II) coordination chemistry, it is proposed that in the absence of strongly coordinating ligands like pyridine, the trifluoroacetate groups in solid Hg(TFA)₂ likely act as bidentate or bridging ligands, leading to a higher coordination number for the mercury atom, possibly a distorted octahedral geometry. The strong electron-withdrawing nature of the trifluoroacetate groups enhances the Lewis acidity of the mercury center, a key feature in its reactivity.

Tabulated Structural Data

The following table summarizes key bond lengths and angles for the trifluoroacetate ligands coordinated to a mercury center, as determined from the crystal structure of tris(pyridine)mercury(II) bis(trifluoroacetate).[1]

| Parameter | Value |

| Bond Lengths (Å) | |

| Hg-O | 2.53, 2.66, 2.72, 2.79 |

| Bond Angles (°) | |

| O-Hg-O (within the same ligand) | Not explicitly provided in the abstract |

| O-Hg-O (between different ligands) | Not explicitly provided in the abstract |

Note: These values are from a complex and may differ from those in pure Hg(TFA)₂.

Experimental Protocols

Synthesis of Mercury(II) Trifluoroacetate

A definitive, detailed experimental protocol for the synthesis of pure mercury(II) trifluoroacetate is not explicitly detailed in readily available literature. However, a common synthetic route for metal carboxylates involves the reaction of the corresponding metal oxide or carbonate with the carboxylic acid. For instance, the synthesis of mercury(I) trifluoroacetate is achieved by the evaporation of a solution of mercury(I) carbonate in aqueous trifluoroacetic acid.[2] A similar approach can be adapted for the synthesis of mercury(II) trifluoroacetate.

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of Hg(TFA)₂.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of mercury(II) oxide (HgO) to an excess of trifluoroacetic acid (TFAH), potentially diluted with a suitable solvent like water or a fluorinated solvent to moderate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the mercury(II) oxide has completely reacted. The completion of the reaction is typically indicated by the dissolution of the solid HgO.

-

Isolation: Filter the resulting solution to remove any unreacted starting material.

-

Crystallization: Slowly evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent. The preparation of crystals of phenylmercury(II) trifluoroacetate involved dissolving mercury(II) trifluoroacetate in warm benzene, suggesting benzene could be a potential recrystallization solvent.[1]

Caution: Mercury compounds are highly toxic. All handling should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

X-ray Crystallography

The determination of the crystal structure of mercury-containing compounds is crucial for understanding their bonding and reactivity. The following outlines a general experimental workflow for single-crystal X-ray diffraction.

Experimental Workflow for X-ray Crystallography:

Caption: A generalized workflow for single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head. For sensitive compounds like the tris(pyridine)mercury(II) bis(trifluoroacetate), which effloresced on exposure to the atmosphere, crystals were sealed in Lindemann-glass tubes.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for the tris(pyridine)mercury(II) bis(trifluoroacetate) structure were collected using Mo Kα radiation (λ = 0.7107 Å).[1] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections.

-

Structure Solution: The initial positions of the heavy atoms (in this case, mercury) are determined using methods like the Patterson or direct methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares fitting procedure to minimize the difference between the observed and calculated structure factors.[1]

-

Final Model: The refined structure provides the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Spectroscopic Characterization

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule. For Hg(TFA)₂, the characteristic vibrational modes of the trifluoroacetate ligand would be of primary interest.

Expected Vibrational Modes:

-

ν(C=O): The carbonyl stretching frequency is sensitive to the coordination mode of the carboxylate group. A monodentate coordination would typically result in a higher frequency ν(C=O) band compared to a bidentate or bridging mode.

-

ν(C-O): The carbon-oxygen single bond stretching frequency.

-

ν(CF₃): The stretching modes of the trifluoromethyl group.

-

ν(Hg-O): The mercury-oxygen stretching modes, which would appear at low frequencies.

A detailed vibrational analysis would involve comparing the spectra of Hg(TFA)₂ with that of the free trifluoroacetic acid and its sodium salt to ascertain the effects of coordination to the mercury center.

¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁹Hg NMR is a highly sensitive probe of the electronic environment around the mercury nucleus. The chemical shift of ¹⁹⁹Hg spans a very wide range, making it an excellent tool for distinguishing between different coordination environments.

Key Features of ¹⁹⁹Hg NMR:

-

Spin: ¹⁹⁹Hg is a spin-½ nucleus, which generally results in sharp NMR signals.[3]

-

Chemical Shift Range: The chemical shift range for mercury compounds is vast, allowing for the differentiation of subtle structural changes.[3]

-

Coupling: ¹⁹⁹Hg can couple to other NMR-active nuclei, such as ¹⁹F and ¹³C, providing additional structural information.

While a specific ¹⁹⁹Hg chemical shift for Hg(TFA)₂ is not reported in the available literature, it is expected to fall within the range observed for other mercury(II) carboxylates. The precise chemical shift would be dependent on the solvent and the coordination state of the trifluoroacetate ligands in solution.

Computational Studies

In the absence of a definitive crystal structure for pure Hg(TFA)₂, quantum chemical calculations can provide valuable theoretical insights into its geometry and bonding. Density Functional Theory (DFT) is a common computational method for predicting the structures of metal complexes.

Computational Workflow:

Caption: A typical workflow for DFT calculations on Hg(TFA)₂.

Methodology:

-

Model Building: An initial guess for the molecular structure of Hg(TFA)₂ is constructed. Different coordination modes of the trifluoroacetate ligands (monodentate, bidentate, bridging) can be modeled.

-

Geometry Optimization: The energy of the initial structure is minimized to find the most stable geometry.

-

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Bonding Analysis: Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed on the optimized geometry to gain a deeper understanding of the nature of the Hg-O bonds and the electronic structure of the molecule.

Applications in Drug Development and Research

Mercury(II) trifluoroacetate is a versatile reagent in organic synthesis, with applications that are relevant to drug development. Its strong Lewis acidity allows it to activate unsaturated systems, facilitating a variety of cyclization and addition reactions. For instance, it is used in oxymercuration reactions to introduce oxygen-containing functional groups into molecules.[4][5] This type of transformation is valuable in the synthesis of complex organic molecules, including potential pharmaceutical candidates.

The ability of mercury(II) to coordinate to various functional groups also makes Hg(TFA)₂ a useful tool in the study of molecular interactions and as a component in the design of novel coordination complexes and materials.

References

Solubility of Mercury(II) Trifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(II) trifluoroacetate, with the chemical formula Hg(CF₃COO)₂, is a powerful reagent in organic synthesis, notably utilized for oxymercuration and cyclization reactions. Its efficacy and the outcome of these reactions are critically dependent on its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of mercury(II) trifluoroacetate in various organic solvents, details experimental protocols for solubility determination, and illustrates the pivotal role of solvent selection in a key synthetic application.

Data Presentation: Solubility of Hg(TFA)₂

The solubility of mercury(II) trifluoroacetate varies across different organic solvents, a factor primarily dictated by the solvent's polarity and its ability to solvate the mercury salt. While extensive quantitative data is not widely available in the public domain, the following table summarizes the known quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) | Notes |

| Trifluoroacetic Acid | CF₃COOH | Polar Protic | 49.72 g / 100 g | 29.8 | Quantitative data available.[1] |

| Water | H₂O | Polar Protic | Soluble | Not Specified | Often used in oxymercuration reactions.[2][3][4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble (Qualitative) | Not Specified | Commonly used as a solvent for mercuration and cyclization reactions, indicating sufficient solubility.[5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble (Qualitative) | Not Specified | Employed in the mercuration of copolymers, implying solubility.[5] |

| Methanol | CH₃OH | Polar Protic | Soluble (Qualitative) | Not Specified | Utilized in oxymercuration and rearrangement reactions, suggesting it is a viable solvent.[6] |

Note on Qualitative Data: For solvents listed as "Soluble (Qualitative)," this is inferred from their common use as reaction media for syntheses involving mercury(II) trifluoroacetate, where its dissolution is a prerequisite for the reaction to proceed.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of mercury(II) trifluoroacetate is crucial for reaction optimization and safety. The following are detailed methodologies for key experiments to quantify its solubility in organic solvents.

Gravimetric Method

This fundamental method involves the preparation of a saturated solution and the subsequent determination of the dissolved solute's mass.

Apparatus and Materials:

-

Mercury(II) trifluoroacetate (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm)

-

Syringes

-

Pre-weighed, dry collection vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent to a vial.

-

Add an excess of mercury(II) trifluoroacetate to the solvent to ensure the formation of a saturated solution.

-

Seal the vial and place it in a temperature-controlled shaker or water bath at the desired temperature.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, dry collection vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in a drying oven at a temperature below the decomposition point of mercury(II) trifluoroacetate (melting point is 171-173 °C). Alternatively, a vacuum desiccator can be used.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried residue.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved mercury(II) trifluoroacetate.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) Method

These highly sensitive techniques are ideal for determining the concentration of mercury in a saturated solution, especially for solvents with low solubility.

Apparatus and Materials:

-

ICP-MS or AAS instrument

-

Certified mercury standard solutions

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes for precise dilutions

-

Acids (e.g., nitric acid) for sample digestion and stabilization

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a filtered, saturated solution of mercury(II) trifluoroacetate in the organic solvent of interest as described in the gravimetric method.

-

-

Sample Digestion and Dilution:

-

Accurately pipette a known volume of the filtered saturated solution into a volumetric flask.

-

Carefully evaporate the organic solvent in a fume hood.

-

Digest the residue with a suitable acid (e.g., aqua regia) and then dilute with deionized water to a known volume. This step ensures all mercury is in a measurable, aqueous form.

-

-

Instrumental Analysis:

-

Prepare a series of calibration standards from a certified mercury standard solution.

-

Analyze the calibration standards and the prepared sample solution using a calibrated ICP-MS or AAS instrument to determine the mercury concentration.

-

-

Calculation of Solubility:

-

From the measured mercury concentration in the diluted sample, calculate the concentration of mercury(II) trifluoroacetate in the original saturated organic solution, accounting for all dilution steps.

-

Mandatory Visualization: Role of Solvent in Oxymercuration-Demercuration

The solubility of mercury(II) trifluoroacetate in the reaction solvent is a critical first step for many of its synthetic applications. The following diagram illustrates the workflow of an oxymercuration-demercuration reaction, where the initial dissolution of Hg(TFA)₂ in a suitable solvent mixture (e.g., THF/water) is essential for the reaction to proceed.

Caption: Workflow for Oxymercuration-Demercuration of an Alkene.

References

An In-depth Technical Guide to Mercury(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 13257-51-7

Introduction

Mercury(II) trifluoroacetate, with the chemical formula Hg(CF₃COO)₂, is a powerful and versatile reagent in organic synthesis.[1] Its strong electrophilicity and unique reactivity make it particularly useful in specific transformations, most notably in oxymercuration reactions and certain types of cyclization reactions. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic insights to support researchers in its effective and safe utilization.

Physicochemical and Safety Data

Mercury(II) trifluoroacetate is a white crystalline solid that is highly toxic and requires careful handling.[1][2] It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Table 1: Physicochemical Properties of Mercury(II) Trifluoroacetate

| Property | Value | Reference |

| CAS Number | 13257-51-7 | [1][2] |

| Molecular Formula | C₄F₆HgO₄ | [1] |

| Molecular Weight | 426.62 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 171-173 °C | [1][2] |

| Solubility | Soluble in water, THF, DME, dioxane; Insoluble in hexane |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statements |

| H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation) - Category 1/2 | P260, P262, P264, P270, P271, P280, P284 |

| H373: May cause damage to organs through prolonged or repeated exposure. | Specific Target Organ Toxicity (Repeated Exposure) - Category 2 | P301+P316, P302+P352, P304+P340, P316, P320, P321 |

| H410: Very toxic to aquatic life with long lasting effects. | Hazardous to the Aquatic Environment (Acute & Chronic) - Category 1 | P273, P391, P501 |

Experimental Protocols

Synthesis of Mercury(II) Trifluoroacetate

A common method for the preparation of mercury(II) trifluoroacetate involves the reaction of mercury(II) oxide with trifluoroacetic acid.

Materials:

-

Mercury(II) oxide (HgO)

-

Trifluoroacetic acid (CF₃COOH)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend mercury(II) oxide in a minimal amount of distilled water.

-

Slowly add a stoichiometric amount of trifluoroacetic acid to the suspension with continuous stirring. The reaction is exothermic and may require cooling to control the temperature.

-

Once the addition is complete, gently heat the mixture to 50-60 °C with stirring until the mercury(II) oxide has completely dissolved, and a clear solution is obtained.

-

Remove the heat and allow the solution to cool to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with a small amount of cold distilled water.

-

Dry the product thoroughly in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide).

Oxymercuration-Demercuration of Alkenes

Mercury(II) trifluoroacetate is a highly effective reagent for the oxymercuration of alkenes, which, followed by a demercuration step, results in the Markovnikov addition of water across the double bond to yield an alcohol.[3] This method is particularly advantageous as it avoids the carbocation rearrangements often observed in acid-catalyzed hydration.

Materials:

-

Alkene

-

Mercury(II) trifluoroacetate

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

Step 1: Oxymercuration

-

In a round-bottom flask, dissolve the alkene in a suitable amount of a 1:1 mixture of anhydrous THF and water.

-

Add a stoichiometric amount of mercury(II) trifluoroacetate to the solution with stirring at room temperature.

-

Continue stirring for 30-60 minutes, or until the reaction is complete (monitor by TLC).

Step 2: Demercuration

-

Cool the reaction mixture in an ice bath.

-

Slowly add an aqueous solution of sodium borohydride in sodium hydroxide. The addition is often accompanied by the formation of a black precipitate of elemental mercury.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

-

Purify the product by distillation or column chromatography as needed.

Nazarov Cyclization

While the classical Nazarov cyclization is typically catalyzed by strong Lewis or protic acids, mercury(II) trifluoroacetate can promote the selective cyclization of certain substrates, such as methylthio-substituted divinyl ketones.

Materials:

-

Divinyl ketone substrate

-

Mercury(II) trifluoroacetate

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Quenching agent (e.g., saturated aqueous sodium bicarbonate)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the divinyl ketone substrate in the anhydrous solvent.

-

Add a catalytic or stoichiometric amount of mercury(II) trifluoroacetate to the solution with stirring at room temperature or as required by the specific substrate.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a suitable quenching agent.

-

Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting cyclopentenone product by column chromatography.

Signaling Pathways and Experimental Workflows

Oxymercuration-Demercuration Pathway

The oxymercuration-demercuration of an alkene proceeds through a well-defined pathway that avoids the formation of a discrete carbocation, thus preventing rearrangements. The key intermediate is a cyclic mercurinium ion.

Caption: Oxymercuration-Demercuration Workflow.

Nazarov Cyclization Logical Flow

The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. The reaction is initiated by a promoter that activates the ketone.

Caption: Logical Flow of the Nazarov Cyclization.

Conclusion

Mercury(II) trifluoroacetate is a highly effective reagent for specific organic transformations, offering advantages in terms of reactivity and selectivity, particularly in oxymercuration reactions. However, its high toxicity necessitates strict adherence to safety protocols. This guide provides the fundamental knowledge and practical protocols to assist researchers in harnessing the synthetic potential of this compound while ensuring safe laboratory practices.

References

The Advent and Application of Mercury(II) Trifluoroacetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury(II) trifluoroacetate, Hg(TFA)₂, has carved a significant niche in the synthetic organic chemist's toolbox, primarily as a powerful electrophilic reagent for the activation of unsaturated carbon-carbon bonds. Its heightened reactivity compared to the more traditional mercuric acetate, Hg(OAc)₂, has enabled a host of transformations, most notably in oxymercuration and intramolecular cyclization reactions, leading to the efficient construction of complex cyclic and acyclic frameworks. This technical guide delves into the history, discovery, and key applications of Hg(TFA)₂ in organic synthesis, providing a comprehensive overview of its utility, supported by quantitative data and detailed experimental protocols.

History and Discovery

The precise first synthesis of mercury(II) trifluoroacetate is not prominently documented in a singular, landmark publication. Its preparation, however, follows the straightforward and well-established chemical principle of reacting a metal oxide with a carboxylic acid. The synthesis of Hg(TFA)₂ is achieved by the reaction of mercuric oxide with trifluoroacetic acid[1].

The introduction of Hg(TFA)₂ as a reagent of significant utility in organic synthesis gained momentum in the late 1960s, largely through the pioneering work of Herbert C. Brown and his collaborators on organoboranes and mercuration reactions. While Brown's seminal 1967 paper on oxymercuration-demercuration primarily focused on mercuric acetate, it laid the groundwork for the exploration of more reactive mercury salts[2].

A pivotal moment in the history of Hg(TFA)₂ came in 1969 when Brown and Rei published a communication detailing the rapid and reversible reaction of olefins with mercuric trifluoroacetate in aprotic solvents[3]. This study highlighted the enhanced electrophilicity of the mercury center in Hg(TFA)₂ due to the strong electron-withdrawing nature of the trifluoroacetate groups. This increased reactivity proved crucial for the activation of less reactive or sterically hindered alkenes, expanding the scope of oxymercuration and related reactions[4].

Synthesis of Mercury(II) Trifluoroacetate

The standard laboratory preparation of mercury(II) trifluoroacetate involves the reaction of mercuric oxide (HgO) with trifluoroacetic acid (TFA).

Experimental Protocol: Synthesis of Hg(TFA)₂

-

Materials:

-

Mercuric oxide (HgO)

-

Trifluoroacetic acid (CF₃COOH)

-

A suitable solvent (e.g., trifluoroacetic acid or an inert solvent)

-

-

Procedure:

-

In a well-ventilated fume hood, a suspension of mercuric oxide in an excess of trifluoroacetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The mixture is stirred at room temperature or gently heated to facilitate the reaction. The disappearance of the solid mercuric oxide indicates the completion of the reaction. HgO + 2 CF₃COOH → Hg(OCOCF₃)₂ + H₂O

-

The excess trifluoroacetic acid is removed under reduced pressure to yield the crude mercury(II) trifluoroacetate.

-

The product can be further purified by recrystallization from a suitable solvent if necessary. The resulting Hg(TFA)₂ is a white, crystalline solid.

-

Caution: Mercury compounds are highly toxic. All manipulations should be carried out with appropriate personal protective equipment in a well-ventilated fume hood.

Applications in Organic Synthesis

Oxymercuration-Demercuration Reactions

Oxymercuration, followed by a demercuration step, is a classic method for the Markovnikov hydration of alkenes. The use of Hg(TFA)₂ offers advantages in terms of reaction rate and scope, particularly for less reactive alkenes[4]. The overall transformation involves the addition of a hydroxyl group and a hydrogen atom across the double bond.

The generally accepted mechanism proceeds through the formation of a mercurinium ion intermediate, which is then attacked by a nucleophile (water in the case of hydration) at the more substituted carbon, leading to the observed Markovnikov regioselectivity. The resulting organomercury intermediate is then reduced, typically with sodium borohydride, to replace the mercury with hydrogen.

Table 1: Oxymercuration of Alkenes with Hg(TFA)₂

| Alkene Substrate | Product | Yield (%) | Reference |

| 1-Hexene | 2-Hexanol | >95 | [4] |

| Styrene | 1-Phenylethanol | >95 | [4] |

| cis-2-Butene | 2-Butanol | >95 | [4] |

| trans-2-Butene | 2-Butanol | >95 | [4] |

Experimental Protocol: Oxymercuration-Demercuration of 1-Hexene

-

Materials:

-

Mercury(II) trifluoroacetate (1.1 mmol)

-

1-Hexene (1.0 mmol)

-

Tetrahydrofuran (THF, 5 mL)

-

Water (5 mL)

-

Sodium borohydride (NaBH₄) (0.5 mmol)

-

3 M Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

A solution of Hg(TFA)₂ in a 1:1 mixture of THF and water is prepared in a round-bottom flask.

-

1-Hexene is added to the stirred solution at room temperature. The reaction is typically rapid and is monitored by TLC or GC.

-

Upon completion of the oxymercuration step, the reaction mixture is cooled in an ice bath.

-

A solution of sodium borohydride in 3 M NaOH is added dropwise to the reaction mixture.

-

The mixture is stirred for a period to ensure complete demercuration, indicated by the precipitation of elemental mercury.

-

The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 2-hexanol.

-

Intramolecular Cyclization Reactions

A major application of Hg(TFA)₂ is in promoting intramolecular cyclization of unsaturated substrates, leading to the formation of a wide variety of heterocyclic and carbocyclic compounds. The high electrophilicity of Hg(TFA)₂ is particularly advantageous for inducing these cyclizations, often proceeding with high stereoselectivity[5].

The general strategy involves the attack of an internal nucleophile onto the mercurinium ion formed from the reaction of Hg(TFA)₂ with a double or triple bond within the same molecule.

Table 2: Hg(TFA)₂-Mediated Intramolecular Cyclizations

| Unsaturated Substrate | Nucleophile | Product | Yield (%) | Reference |

| γ-Hydroxyalkene derivative | Hydroxyl | 2,5-Disubstituted tetrahydrofuran | Not specified | [6] |

| C-Glycosyl amino acid derivative | Carbamate | α-D-C-Glycopyranosyl amino acid | Major product | [6] |

| ortho-Allyl alcohol | Hydroxyl | Diastereomeric mixture of furans | Not specified | [6] |

| Allene with tethered nucleophile | Ether | Cyclized ether | Moderate | [5] |

| N-Cbz-protected amine | Amine | Dinitrogen-containing alicyclic | Diastereomeric mixture | [6] |

Experimental Protocol: Intramolecular Cyclization of a γ-Hydroxyalkene

-

Materials:

-

γ-Hydroxyalkene substrate (1.0 mmol)

-

Mercury(II) trifluoroacetate (1.1 mmol)

-

Anhydrous solvent (e.g., nitromethane or dichloromethane)

-

Sodium borohydride (NaBH₄)

-

Aqueous base (e.g., NaOH)

-

-

Procedure:

-

A solution of the γ-hydroxyalkene in the chosen anhydrous solvent is prepared in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.

-

Hg(TFA)₂ is added to the solution, and the mixture is stirred at the appropriate temperature (ranging from low temperatures to room temperature, depending on the substrate). The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of an aqueous basic solution.

-

A solution of sodium borohydride is added to effect demercuration.

-

The mixture is worked up by extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

-

The resulting crude product is purified by column chromatography to afford the desired substituted tetrahydrofuran derivative.

-

Conclusion

Mercury(II) trifluoroacetate has proven to be a highly effective and versatile reagent in organic synthesis since its application was popularized in the late 1960s. Its enhanced electrophilicity compared to other mercury(II) salts allows for the efficient activation of a broader range of unsaturated systems. This has been particularly impactful in the realms of oxymercuration and, most notably, in the stereoselective synthesis of complex cyclic structures through intramolecular cyclization reactions. While the toxicity of mercury compounds necessitates careful handling, the unique reactivity of Hg(TFA)₂ ensures its continued relevance in the synthesis of valuable and intricate organic molecules for research and development in the pharmaceutical and chemical industries. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in the modern synthetic laboratory.

References

- 1. Mercury(II) acetate - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Mercury(II) Trifluoroacetate (Hg(TFA)₂)

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for mercury(II) trifluoroacetate (Hg(TFA)₂). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the characterization of this compound. This document summarizes available data, provides generalized experimental protocols, and outlines a typical workflow for such spectroscopic analysis.

Compound Overview

Mercury(II) trifluoroacetate, with the chemical formula C₄F₆HgO₄, is a white crystalline solid. It is recognized for its utility in organic synthesis, particularly in oxymercuration reactions.[1]

Table 1: Physical and Chemical Properties of Hg(TFA)₂

| Property | Value | Reference |

| Molecular Formula | C₄F₆HgO₄ | [2] |

| Molecular Weight | 426.62 g/mol | [1] |

| CAS Number | 13257-51-7 | [1] |

| Melting Point | 171-173 °C | [1] |

| Appearance | White crystalline powder | [1] |

| Exact Mass | 427.940721 Da | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

An FTIR spectrum of mercury(II) trifluoroacetate in a mull has been recorded by Sigma-Aldrich, though the detailed spectrum is not publicly disseminated.[3] The vibrational spectrum of Hg(TFA)₂ is expected to be dominated by the vibrational modes of the trifluoroacetate ligand. Key absorptions would arise from the C=O, C-F, and C-O stretching, as well as the Hg-O stretching modes.

Table 2: Expected IR Absorption Bands for Hg(TFA)₂

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Notes |

| C=O | 1650 - 1750 | Asymmetric Stretch (νₐ(COO)) | The position is sensitive to the coordination mode of the carboxylate. |

| C-O | 1400 - 1500 | Symmetric Stretch (νₛ(COO)) | |

| C-F | 1100 - 1300 | Stretching | Typically strong absorptions. |

| Hg-O | 400 - 600 | Stretching | Expected in the far-IR region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mercury-199 is a spin-1/2 nucleus with a natural abundance of 16.87%, making it the most suitable mercury isotope for NMR spectroscopy.[4] The chemical shifts are highly sensitive to the ligand environment.[5] For mercury(II) carboxylates, the chemical shift is expected to be in the downfield region relative to the standard dimethylmercury (HgMe₂).

Table 3: Expected ¹⁹⁹Hg NMR Data for Hg(TFA)₂

| Parameter | Expected Value (ppm) | Reference Standard |

| Chemical Shift (δ) | -1500 to -2500 | HgMe₂ (0 ppm) |

Fluorine-19 is a spin-1/2 nucleus with nearly 100% natural abundance, providing high sensitivity in NMR experiments. The chemical shift of the trifluoroacetyl group is typically observed in a well-defined region.

Table 4: Expected ¹⁹F NMR Data for Hg(TFA)₂

| Parameter | Expected Value (ppm) | Reference Standard |

| Chemical Shift (δ) | -70 to -80 | CFCl₃ (0 ppm) |

For comparison, the ¹⁹F chemical shift of trifluoroacetic acid is approximately -76.55 ppm.[6]

Carbon-13 NMR will show two distinct resonances for the trifluoroacetate ligand: one for the carbonyl carbon (COO) and one for the trifluoromethyl carbon (CF₃). The carbonyl carbon is expected to be significantly downfield.

Table 5: Expected ¹³C NMR Data for Hg(TFA)₂

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

| C OO | 160 - 170 | Quartet (²JCF) |

| C F₃ | 110 - 120 | Quartet (¹JCF) |

For trifluoroacetic acid, the carbonyl carbon appears at approximately 164.4 ppm (quartet, ²JCF ≈ 44 Hz) and the trifluoromethyl carbon at 116.5 ppm (quartet, ¹JCF ≈ 283 Hz).[7]

Mass Spectrometry (MS)

The mass spectrum of Hg(TFA)₂ is expected to show the molecular ion, although it may be of low abundance depending on the ionization technique used. The isotopic pattern of mercury would be a key diagnostic feature. Fragmentation would likely involve the loss of trifluoroacetate radicals or neutral molecules.

Table 6: Expected Mass Spectrometry Data for Hg(TFA)₂

| Ion | Expected m/z | Notes |

| [Hg(CF₃COO)₂]⁺ | ~428 | Molecular ion, will exhibit a characteristic isotopic pattern for mercury. |

| [Hg(CF₃COO)]⁺ | ~315 | Loss of a trifluoroacetate radical. |

| [Hg]⁺ | ~202 | Isotopic pattern of mercury. |

| [CF₃COO]⁺ | 113 | Trifluoroacetate cation. |

| [CF₃]⁺ | 69 | Trifluoromethyl cation. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like Hg(TFA)₂.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For ATR, a small amount of the solid is placed directly on the ATR crystal. For the KBr method, a few milligrams of the sample are ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typical spectral range is 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The concentration should be sufficient for the sensitivity of the nucleus being observed (typically higher for ¹⁹⁹Hg and ¹³C than for ¹⁹F).

-

Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is required.

-

Data Acquisition:

-

¹⁹⁹Hg NMR: A one-pulse experiment with proton decoupling is typically used. A suitable reference standard, such as external HgMe₂ or a secondary standard like Hg(ClO₄)₂, should be used.[8]

-

¹⁹F NMR: A standard one-pulse experiment is usually sufficient. CFCl₃ is the primary reference, often used as an external standard.

-

¹³C NMR: A proton-decoupled one-pulse experiment is standard. The solvent peak is typically used as a secondary reference.

-

Instrument parameters such as pulse width, relaxation delay, and number of scans should be optimized for each nucleus.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low ppm to ppb range, depending on the ionization technique.

-

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.

-

Data Acquisition:

-

The sample solution is introduced into the ion source.

-

For ESI, the solution is sprayed through a charged capillary.

-

For MALDI, the sample is co-crystallized with a matrix on a target plate and irradiated with a laser.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Mandatory Visualizations

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of Hg(TFA)₂.

References

- 1. Mercury(II) trifluoroacetate 98 13257-51-7 [sigmaaldrich.com]

- 2. Mercury bis(trifluoroacetate) | C4F6HgO4 | CID 2723924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 5. NMR Crystallographic Journey from Light to Heavy Atoms of Mercury(II)-DOTAM Complexes and Extraction of Related Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. colorado.edu [colorado.edu]

- 7. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]

- 8. NMR Periodic Table: Mercury NMR [imserc.northwestern.edu]

An In-depth Technical Guide to the Thermodynamic Stability of Mercury(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury(II) trifluoroacetate, Hg(CF₃COO)₂, is a significant reagent in organic synthesis, valued for its role in reactions such as oxymercuration and cyclization. A thorough understanding of its thermodynamic stability is paramount for its safe handling, storage, and application, particularly in sensitive pharmaceutical development processes. This technical guide provides a comprehensive overview of the known thermodynamic properties, thermal decomposition behavior, and synthetic protocols related to mercury(II) trifluoroacetate. Due to a lack of extensive direct studies on this specific compound, this guide synthesizes available data, information from related compounds, and established analytical principles to provide a robust framework for researchers.

Physicochemical and Thermodynamic Properties

Table 1: Physicochemical Properties of Mercury(II) Trifluoroacetate

| Property | Value | Source |

| Molecular Formula | C₄F₆HgO₄ | [1][2] |

| Molecular Weight | 426.62 g/mol | [1][2] |

| Appearance | Crystalline powder, crystals, or chunks | [1] |

| Melting Point | 171-173 °C (decomposes) | [1] |

| Solubility | Soluble in THF, DME, dioxane; Insoluble in hexane | [3] |

A comprehensive search of scientific databases did not yield specific experimental values for the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), or standard molar entropy (S°) of mercury(II) trifluoroacetate. For context, Table 2 provides thermodynamic data for a related mercury compound, red mercury(II) oxide.

Table 2: Thermodynamic Properties of Red Mercury(II) Oxide (HgO)

| Property | Value | Source |

| Standard Enthalpy of Formation (ΔHf°) | -90.8 kJ/mol | [4] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -58.5 kJ/mol | [5] |

The lack of specific data for mercury(II) trifluoroacetate underscores the need for further experimental investigation to fully characterize its thermodynamic profile.

Synthesis of Mercury(II) Trifluoroacetate

A standard laboratory synthesis of mercury(II) trifluoroacetate involves the reaction of mercury(II) oxide with trifluoroacetic acid. This acid-base reaction yields the mercury salt and water.

Experimental Protocol: Synthesis of Mercury(II) Trifluoroacetate

Materials:

-

Mercury(II) oxide (HgO)

-

Trifluoroacetic acid (CF₃COOH)

-

Distilled water

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend mercury(II) oxide in a minimal amount of distilled water.

-

Slowly add a stoichiometric amount (2 equivalents) of trifluoroacetic acid to the suspension with continuous stirring. The reaction is exothermic and may require cooling.

-

Once the addition is complete, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The yellow mercury(II) oxide should dissolve, forming a clear solution.

-

Allow the solution to cool to room temperature.

-

Remove the water under reduced pressure using a rotary evaporator.

-

Wash the resulting solid with anhydrous diethyl ether to remove any unreacted trifluoroacetic acid.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Dry the product under vacuum to remove any residual solvent.

Diagram 1: Experimental Workflow for the Synthesis of Mercury(II) Trifluoroacetate

Caption: Workflow for the synthesis of mercury(II) trifluoroacetate.

Thermal Stability and Decomposition

The thermal stability of mercury(II) trifluoroacetate is a critical parameter for its safe handling. The reported melting point of 171-173 °C is accompanied by decomposition. While specific studies on the thermal decomposition of mercury(II) trifluoroacetate are scarce, the decomposition of other metal trifluoroacetates has been investigated and can serve as a model. The thermal decomposition of metal trifluoroacetates generally proceeds via the formation of metal fluorides and the evolution of gaseous products.

Proposed Thermal Decomposition Pathway

The thermal decomposition of mercury(II) trifluoroacetate is likely initiated by the cleavage of the Hg-O bond. This would be followed by the breakdown of the trifluoroacetate ligand to yield mercury(II) fluoride (HgF₂) as the solid residue and gaseous products such as trifluoroacetyl fluoride (CF₃COF), carbon dioxide (CO₂), and carbon monoxide (CO).

Diagram 2: Proposed Thermal Decomposition Pathway of Mercury(II) Trifluoroacetate

Caption: Proposed thermal decomposition pathway for mercury(II) trifluoroacetate.

Experimental Protocol: Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantitatively assess the thermal stability of mercury(II) trifluoroacetate.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.

-

Methodology: A small, accurately weighed sample of mercury(II) trifluoroacetate is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Methodology: A sample of mercury(II) trifluoroacetate is placed in a DSC pan, and an empty pan is used as a reference. Both pans are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks.

Diagram 3: General Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA/DSC thermal analysis.

Role in Organic Synthesis: Oxymercuration

Mercury(II) trifluoroacetate is a highly effective reagent for the oxymercuration of alkenes, a reaction that results in the Markovnikov addition of a hydroxyl group across the double bond.[6] The high electrophilicity of the mercury center in Hg(CF₃COO)₂ facilitates the formation of the mercurinium ion intermediate.

Signaling Pathway: Oxymercuration of an Alkene

The reaction proceeds through a cyclic mercurinium ion intermediate, which is then attacked by a nucleophile (water in this case) at the more substituted carbon. The resulting organomercury compound is subsequently demercurated, typically with sodium borohydride, to yield the alcohol.

Diagram 4: Signaling Pathway for Oxymercuration-Demercuration

Caption: Key steps in the oxymercuration-demercuration of an alkene.

Safety and Handling

Mercury(II) trifluoroacetate is a highly toxic compound and must be handled with extreme care. It is fatal if swallowed, in contact with skin, or if inhaled.[2] It may also cause damage to organs through prolonged or repeated exposure.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the available information on the thermodynamic stability of mercury(II) trifluoroacetate. While specific thermodynamic data such as enthalpy and Gibbs free energy of formation are currently lacking in the public domain, this guide provides a framework for understanding its thermal behavior based on its known physical properties and the behavior of related compounds. The outlined experimental protocols for synthesis and thermal analysis, along with the diagrams of key processes, offer a valuable resource for researchers working with this important but hazardous compound. Further experimental investigation is crucial to fully elucidate the thermodynamic parameters of mercury(II) trifluoroacetate.

References

- 1. Mercury(II) trifluoroacetate 98 13257-51-7 [sigmaaldrich.com]

- 2. Mercury(II) trifluoroacetate 98 13257-51-7 [sigmaaldrich.com]

- 3. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Enhanced Electrophilicity of Mercury(II) Trifluoroacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the electrophilicity of mercury(II) trifluoroacetate (Hg(TFA)₂) in comparison to other common mercury(II) salts, such as mercury(II) acetate (Hg(OAc)₂), mercury(II) chloride (HgCl₂), and mercury(II) triflate (Hg(OTf)₂). This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis, particularly in reactions where the electrophilic character of the mercury catalyst is a critical determinant of reactivity and selectivity.

Introduction: The Role of the Anion in Tuning Mercury(II) Electrophilicity

Mercury(II) salts are powerful electrophiles utilized in a variety of organic transformations, most notably in oxymercuration and intramolecular cyclization reactions. The electrophilicity of the Hg(II) center is significantly influenced by the nature of its counterions. Anions with strong electron-withdrawing properties enhance the Lewis acidity of the mercury center, making it a more potent activator for reactions with nucleophilic species like alkenes and alkynes.

Mercury(II) trifluoroacetate, with its two trifluoroacetate anions, possesses a highly electrophilic mercury center. The strong inductive effect of the three fluorine atoms in the trifluoroacetate group withdraws electron density from the mercury atom, thereby increasing its ability to polarize and activate π-systems. This heightened electrophilicity often translates to faster reaction rates, milder reaction conditions, and improved yields, especially with less reactive substrates.

Comparative Electrophilicity: A Qualitative and Semi-Quantitative Overview

Hg(OTf)₂ > Hg(TFA)₂ > Hg(OAc)₂ > HgCl₂

This trend is directly correlated with the electron-withdrawing capacity of the anionic ligands. The triflate anion (⁻OTf) is one of the most effective electron-withdrawing groups, rendering Hg(OTf)₂ an exceptionally reactive catalyst.[1][2] The trifluoroacetate anion (⁻TFA) is also strongly electron-withdrawing, making Hg(TFA)₂ a highly effective and often preferred reagent for many applications.[3] The acetate anion (⁻OAc) is less electron-withdrawing, resulting in a moderately reactive mercury salt. Finally, the chloride anion (⁻Cl) is the least electron-withdrawing among this series, leading to the lowest electrophilicity and reactivity for HgCl₂ in these types of reactions.[2]

The following table summarizes the qualitative and semi-quantitative comparisons of reactivity for these mercury salts in key organic transformations.

| Mercury Salt | Anion (X) | Electron-Withdrawing aracter of X | General Reactivity in Oxymercuration & Cyclization | Typical Reaction Conditions |

| Hg(TFA)₂ | CF₃COO⁻ | Very Strong | Very High | Short reaction times, often at room temperature.[4] |

| Hg(OAc)₂ | CH₃COO⁻ | Moderate | Moderate | Longer reaction times or elevated temperatures may be required.[5] |

| HgCl₂ | Cl⁻ | Weak | Low | Often requires more forcing conditions; less commonly used.[2] |

| Hg(OTf)₂ | CF₃SO₃⁻ | Exceptionally Strong | Exceptionally High | Catalytic amounts are often sufficient; very fast reactions.[1][2] |

Key Applications Driven by High Electrophilicity

The enhanced electrophilicity of Hg(TFA)₂ makes it the reagent of choice in several critical organic transformations.

Oxymercuration-Demercuration of Alkenes

Oxymercuration-demercuration is a classic method for the Markovnikov hydration of alkenes, avoiding the carbocation rearrangements often observed under strongly acidic conditions.[3][6] The reaction proceeds through a cyclic mercurinium ion intermediate. The high electrophilicity of Hg(TFA)₂ facilitates the rapid formation of this intermediate, leading to efficient reactions even with sterically hindered or electron-deficient alkenes.[3]

Intramolecular Cyclization Reactions

Mercury(II) salts are excellent catalysts for intramolecular cyclizations of unsaturated alcohols, amines, and carboxylic acids to form heterocyclic compounds.[2] The high electrophilicity of Hg(TFA)₂ is particularly advantageous in these reactions, promoting the formation of the key mercurinium ion intermediate and facilitating the subsequent intramolecular nucleophilic attack. This often leads to high yields and excellent stereoselectivity.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions, highlighting the differences in procedures when using mercury salts of varying electrophilicity.

Oxymercuration-Demercuration of 1-Hexene to 2-Hexanol

This protocol provides a comparison for the synthesis of 2-hexanol from 1-hexene using Hg(OAc)₂ and Hg(TFA)₂.

Workflow Diagram:

Protocol using Mercury(II) Acetate (Hg(OAc)₂): [5]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add mercury(II) acetate (31.9 g, 0.1 mol) and 100 mL of water. Stir until the mercury salt dissolves. Add 100 mL of tetrahydrofuran (THF).

-

Oxymercuration: Cool the mixture in an ice bath. While stirring vigorously, add 1-hexene (8.4 g, 0.1 mol) dropwise. After the addition is complete, remove the ice bath and continue stirring for 1 hour at room temperature.

-

Demercuration: Add 100 mL of 3.0 M aqueous sodium hydroxide. Then, slowly add a solution of sodium borohydride (1.9 g, 0.05 mol) in 100 mL of 3.0 M sodium hydroxide. The temperature should be maintained below 25°C with an ice bath during the addition.

-

Work-up: Continue stirring for 2 hours at room temperature. A black precipitate of elemental mercury will form. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The crude product can be purified by fractional distillation to yield 2-hexanol.

Protocol using Mercury(II) Trifluoroacetate (Hg(TFA)₂):

Note: A detailed, peer-reviewed protocol for the oxymercuration of 1-hexene specifically with Hg(TFA)₂ was not found in the immediate search. The following is an adapted procedure based on the known higher reactivity of Hg(TFA)₂.

-

Reaction Setup: In a 500 mL round-bottom flask with a magnetic stirrer, add mercury(II) trifluoroacetate (42.7 g, 0.1 mol) and 100 mL of water. Stir until dissolved, then add 100 mL of THF.

-

Oxymercuration: Cool the mixture in an ice bath. Add 1-hexene (8.4 g, 0.1 mol) dropwise with vigorous stirring. Due to the higher reactivity of Hg(TFA)₂, the reaction time can likely be reduced. Stir for 15-30 minutes at 0°C.

-

Demercuration and Work-up: The demercuration and work-up steps are expected to be identical to the procedure with Hg(OAc)₂.

Intramolecular Hydroalkoxylation of an Unsaturated Alcohol

This protocol describes a general procedure for the mercury-catalyzed cyclization of an unsaturated alcohol, such as 4-penten-1-ol, to form a substituted tetrahydrofuran.

Protocol using Mercury(II) Acetate (Hg(OAc)₂):

-

Reaction Setup: To a solution of the unsaturated alcohol (e.g., 4-penten-1-ol, 10 mmol) in a suitable solvent (e.g., 50 mL of THF), add mercury(II) acetate (1.1 equivalents, 11 mmol).

-

Cyclization: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

-

Demercuration: Once the starting material is consumed, cool the reaction mixture in an ice bath and add 20 mL of 3 M NaOH, followed by the slow addition of a solution of NaBH₄ (0.5 equivalents, 5 mmol) in 10 mL of 3 M NaOH.

-

Work-up: Stir the mixture for 1-2 hours at room temperature. Separate the organic layer, extract the aqueous layer with an appropriate solvent (e.g., diethyl ether), combine the organic extracts, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol using Mercury(II) Trifluoroacetate (Hg(TFA)₂):

Note: As with the oxymercuration, this is an adapted procedure reflecting the higher reactivity of Hg(TFA)₂.

-

Reaction Setup: Dissolve the unsaturated alcohol (10 mmol) in the chosen solvent (50 mL). Add mercury(II) trifluoroacetate (1.05 equivalents, 10.5 mmol). The reaction may be exothermic, so addition at 0°C is recommended.

-

Cyclization: Stir at room temperature. The reaction is expected to be significantly faster than with Hg(OAc)₂. Monitor closely by TLC; reaction times may be as short as 30 minutes to a few hours.

-

Demercuration and Work-up: Follow the same procedure as for the Hg(OAc)₂-mediated reaction.

Conclusion

The electrophilicity of mercury(II) salts is a tunable parameter that is critically dependent on the anionic ligands. Mercury(II) trifluoroacetate stands out as a highly electrophilic reagent, surpassing the reactivity of more traditional salts like mercuric acetate and mercuric chloride. This enhanced reactivity allows for faster and more efficient oxymercuration and intramolecular cyclization reactions, often under milder conditions and with a broader substrate scope. For researchers and professionals in drug development and organic synthesis, the choice of the appropriate mercury(II) salt, with Hg(TFA)₂ being a prime candidate for challenging transformations, is a key consideration for optimizing reaction outcomes. Due to the high toxicity of all mercury compounds, appropriate safety precautions must be taken during their handling and disposal.

References

- 1. The following cyclization has been observed in the oxymercuration... | Study Prep in Pearson+ [pearson.com]

- 2. Solved 6) The following cyclization has been observed in the | Chegg.com [chegg.com]

- 3. orgosolver.com [orgosolver.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Role of Mercury(II) Trifluoroacetate in the Genesis of Organometallic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mercury(II) trifluoroacetate, Hg(TFA)₂, has established itself as a potent and versatile reagent in organometallic synthesis. Its strong electrophilicity, driven by the electron-withdrawing trifluoroacetate groups, makes it particularly effective in activating carbon-carbon multiple bonds and aromatic systems. This technical guide provides an in-depth exploration of the utility of Hg(TFA)₂ as a precursor for a variety of organometallic compounds, with a focus on oxymercuration, intramolecular cyclization, and direct mercuration of arenes. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Oxymercuration-Demercuration: A Mild and Regioselective Pathway to Alcohols and Ethers

Oxymercuration, followed by a demercuration step, is a cornerstone of alkene functionalization, providing a reliable method for the Markovnikov addition of water or alcohols across a double bond without the carbocation rearrangements often seen in acid-catalyzed hydration. Hg(TFA)₂ is a highly effective reagent for this transformation, particularly for less reactive alkenes.[1]

The reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by the nucleophilic attack of a solvent molecule (water or an alcohol) at the more substituted carbon.[1][2] The resulting organomercury intermediate is subsequently reduced, typically with sodium borohydride, to replace the mercury-containing group with a hydrogen atom.[1][2]

References

Methodological & Application

Application Notes and Protocols for Oxymercuration of Alkenes using Mercury(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymercuration-demercuration is a powerful and reliable method for the Markovnikov hydration of alkenes, yielding alcohols with a predictable regioselectivity and avoiding the carbocation rearrangements often encountered in acid-catalyzed hydration. The use of mercury(II) trifluoroacetate, Hg(TFA)₂, as the mercurating agent offers enhanced reactivity compared to the more commonly used mercury(II) acetate, Hg(OAc)₂. This increased electrophilicity makes Hg(TFA)₂ particularly effective for less reactive or sterically hindered alkenes.

This document provides detailed application notes and a comprehensive protocol for the oxymercuration of alkenes using Hg(TFA)₂, followed by the demercuration step to afford the corresponding alcohols.

Principle and Advantages

The oxymercuration-demercuration reaction is a two-step process:

-

Oxymercuration: The alkene reacts with Hg(TFA)₂ in the presence of a nucleophile (water for alcohol synthesis, or an alcohol for ether synthesis). This electrophilic addition proceeds via a cyclic mercurinium ion intermediate, which is then opened by the nucleophile. The attack of the nucleophile occurs at the more substituted carbon of the double bond, leading to Markovnikov regioselectivity. The stereochemistry of this step is typically anti-addition.

-

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, most commonly sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.

Key Advantages of using Hg(TFA)₂:

-

Higher Reactivity: The electron-withdrawing trifluoroacetate groups make the mercury center more electrophilic, leading to faster reaction rates, especially with electron-deficient or sterically hindered alkenes.

-

Avoidance of Carbocation Rearrangements: The reaction proceeds through a stable mercurinium ion intermediate, thus preventing the skeletal rearrangements that can plague other hydration methods.

-

High Regioselectivity: The reaction consistently follows Markovnikov's rule, providing the more substituted alcohol as the major product.[1]

-

Mild Reaction Conditions: The reaction can be carried out under mild, neutral or slightly acidic conditions, making it compatible with a wide range of functional groups.

Experimental Protocols

General Protocol for Oxymercuration-Demercuration of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alkene

-

Mercury(II) trifluoroacetate (Hg(TFA)₂)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Diethyl ether or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Oxymercuration

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in a suitable solvent system, typically a 1:1 mixture of THF and water.

-

Add mercury(II) trifluoroacetate (1.1 eq) to the stirred solution at room temperature. The reaction is often rapid, and the disappearance of the alkene can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Stir the reaction mixture for 15-60 minutes at room temperature. For less reactive alkenes, the reaction time may need to be extended, or gentle warming may be applied.

Step 2: Demercuration

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of sodium hydroxide (e.g., 3 M aqueous solution) to the flask.

-